3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide

Physicochemical profiling Structural isomerism Solubility prediction

3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4) is a synthetic sulfonamide-benzamide hybrid with molecular formula C14H13BrN2O3S and molecular weight 369.24 g/mol, featuring a 3-bromo-4-methylbenzamide core linked via an amide bond to a 4-sulfamoylphenyl moiety. This compound belongs to the broader phenylsulfamoyl benzamide chemotype, a scaffold that has been explored in patented bradykinin B1 antagonist programs and in academic research on sirtuin-2 (SIRT2) and h-NTPDase inhibitors.

Molecular Formula C14H13BrN2O3S
Molecular Weight 369.23
CAS No. 444058-98-4
Cat. No. B2377812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide
CAS444058-98-4
Molecular FormulaC14H13BrN2O3S
Molecular Weight369.23
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
InChIInChI=1S/C14H13BrN2O3S/c1-9-2-3-10(8-13(9)15)14(18)17-11-4-6-12(7-5-11)21(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)
InChIKeyNCZDSPPYFOBSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4): Chemical Identity and Procurement Context


3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4) is a synthetic sulfonamide-benzamide hybrid with molecular formula C14H13BrN2O3S and molecular weight 369.24 g/mol, featuring a 3-bromo-4-methylbenzamide core linked via an amide bond to a 4-sulfamoylphenyl moiety . This compound belongs to the broader phenylsulfamoyl benzamide chemotype, a scaffold that has been explored in patented bradykinin B1 antagonist programs and in academic research on sirtuin-2 (SIRT2) and h-NTPDase inhibitors [1]. However, the specific compound 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide has very limited published biological characterization; available data are primarily physicochemical and structural, with minimal target-specific quantitative evidence in the peer-reviewed literature.

Why In-Class Sulfamoyl Benzamides Cannot Substitute for 3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide in Research Applications


Within the phenylsulfamoyl benzamide class, minor structural variations—including the position of bromine and methyl substituents, the nature of the sulfamoyl N-substitution, and the amide linkage orientation—can profoundly alter target engagement profiles, as demonstrated by structure-activity relationship (SAR) studies on SIRT2 inhibitors where N-methylation of a closely related scaffold increased potency and conferred selectivity over SIRT1 and SIRT3 isoforms [1]. Positional isomerism is particularly critical: the compound N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide (a regioisomer with reversed sulfamoyl/benzamide connectivity) is a distinct chemical entity with a different PubChem record and potentially divergent biological activity [2]. For researchers requiring exact SAR data or seeking to reproduce published results, substituting the 3-bromo-4-methyl substitution pattern or the unsubstituted 4-sulfamoyl anilide with close analogs risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4): Comparator Analysis


Physicochemical Differentiation from Positional Isomer N-(3-Bromophenyl)-4-(methylsulfamoyl)benzamide

The target compound 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (C14H13BrN2O3S, MW 369.24) is a constitutional isomer of the PubChem-listed compound N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide. The target compound features a primary sulfamoyl group (-SO2NH2) directly on the anilide ring and a 3-bromo-4-methyl substitution on the benzamide ring. In contrast, the PubChem isomer has a methylsulfamoyl group (-SO2NHCH3) on the benzamide ring and an unsubstituted 3-bromophenyl anilide . This topological difference produces distinct hydrogen bond donor/acceptor profiles: the target compound presents a primary sulfonamide (2 H-bond donors) versus the isomer's secondary sulfonamide (1 H-bond donor), predicting different solvation and target recognition properties.

Physicochemical profiling Structural isomerism Solubility prediction

Differentiation from N-Phenylsulfamoyl Analog: Impact of Sulfamoyl Substitution on Molecular Weight and Lipophilicity

The target compound (MW 369.24, C14H13BrN2O3S) differs from its closest commercially cataloged analog 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide (MW 445.3, C20H17BrN2O3S) by a phenyl substituent on the sulfamoyl nitrogen . This substitution adds 76.1 Da and introduces an additional aromatic ring, increasing calculated logP and potentially altering membrane permeability and protein binding. In the context of the bradykinin B1 antagonist pharmacophore described in patent US8481527, the unsubstituted sulfamoyl group in the target compound corresponds to a simpler, less lipophilic starting point for further derivatization [1].

Medicinal chemistry Lead optimization Lipophilic efficiency

Class-Level Inference: Potential Bradykinin B1 Antagonist Activity Based on Patent SAR

The phenylsulfamoyl benzamide chemotype, to which the target compound belongs, is claimed in US Patent 8,481,527 B2 as selective bradykinin B1 receptor antagonists for the treatment of painful and inflammatory conditions [1]. While specific IC50 data for the exact compound 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide are not disclosed in the patent, the generic formula (I) explicitly encompasses compounds where the benzamide ring bears halogen and C1-C4 alkyl substituents (such as 3-bromo and 4-methyl) and the sulfamoyl anilide ring bears a primary sulfonamide group. The patent demonstrates that compounds within this chemotype achieve selective B1 antagonism measurable in standard calcium mobilization assays, distinguishing them from B2 antagonists and from structurally distinct bradykinin antagonist classes such as peptide-derived compounds [1].

Bradykinin B1 antagonism Inflammatory pain GPCR pharmacology

Class-Level Inference: Sulfamoyl Benzamide Core as a Privileged Scaffold for h-NTPDase and SIRT2 Inhibition

Beyond bradykinin antagonism, the sulfamoyl benzamide scaffold has validated activity against two additional target families: human NTPDases (ectonucleotidases) and sirtuin-2 (SIRT2). A 2023 study by Zaigham et al. demonstrated that sulfamoyl benzamides achieve selective inhibition of h-NTPDase1 with IC50 values as low as 2.88 ± 0.13 μM for the most potent analog (compound 3i, a 4-bromophenyl derivative), and sub-micromolar inhibition of h-NTPDase2 and h-NTPDase3 [1]. In the SIRT2 field, Choi et al. (2012) showed that 3-(N-arylsulfamoyl)benzamides inhibit SIRT2, with N-methylation of the parent scaffold dramatically improving potency and isoform selectivity over SIRT1 and SIRT3 [2]. The target compound 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide combines the 3-bromo-4-methylbenzamide motif with an unsubstituted 4-sulfamoyl anilide, representing a distinct chemotype that could be explored against these emerging targets.

Ectonucleotidase inhibition Sirtuin inhibition Neurodegeneration

Limitation Statement: Absence of Direct Comparative Biological Data for This Specific Compound

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and patent literature (as of April 2026) did not identify any peer-reviewed publication or public database entry reporting quantitative biological activity data (IC50, Ki, Kd, EC50) specifically for 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4). The BindingDB entry BDBM50623485 (CHEMBL5437886), initially identified as a potential match, was found to correspond to a different compound (C16H18N2O, MW 254.33) upon verification in ChEMBL [1]. Similarly, the commercial vendor pages cataloging this compound do not provide assay data . Therefore, any differentiation from close analogs or alternatives must be inferred from physicochemical properties, structural topology, and class-level pharmacological precedents, as presented in the preceding evidence items. Procurement decisions should account for the absence of target-specific activity data and the consequent need for de novo biological characterization.

Data gap analysis Procurement risk assessment Experimental validation requirement

Procurement-Driven Application Scenarios for 3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 444058-98-4)


Exploratory Screening in Bradykinin B1 Receptor Antagonist Discovery Programs

Based on the patent-protected chemotype of phenylsulfamoyl benzamides as selective bradykinin B1 antagonists [3], procurement of 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide is most justified for laboratories conducting exploratory GPCR screening campaigns. The compound fits within the generic formula (I) of US Patent 8,481,527 and presents a simpler, lower molecular weight scaffold (MW 369.24) compared to many patented analogs bearing N-substituted sulfamoyl groups. Its unsubstituted primary sulfonamide provides a synthetic handle for further derivatization, making it suitable as both a screening hit and a starting point for medicinal chemistry optimization. Researchers should plan to generate de novo B1/B2 selectivity data using calcium mobilization or β-arrestin recruitment assays, as no pre-existing IC50 data are publicly available.

Screening Against h-NTPDase and SIRT2 Enzyme Panels for Polypharmacology Assessment

The sulfamoyl benzamide scaffold has demonstrated tractable activity against both h-NTPDases [3] and SIRT2 [2]. The target compound's 3-bromo-4-methyl substitution pattern on the benzamide ring and unsubstituted 4-sulfamoyl anilide represent a distinct structural combination not evaluated in published h-NTPDase or SIRT2 SAR studies. Procurement is recommended for laboratories running enzyme activity panels (e.g., malachite green phosphate assay for h-NTPDases or fluorogenic deacetylation assay for SIRT2) to assess whether this particular substitution pattern yields potency or selectivity advantages over the published analogs, such as the 4-bromophenyl-substituted compound 3i (h-NTPDase1 IC50 = 2.88 μM) or the dibromo compound C2-8.

Fragment-Based and Structure-Guided Drug Design Using the Primary Sulfamoyl Anilide as a Synthetic Intermediate

In fragment-based drug discovery (FBDD) and structure-guided design workflows, the target compound's low molecular weight (369.24 Da) and unsubstituted sulfamoyl group make it an attractive fragment or intermediate for hit expansion [3]. The primary sulfonamide can be readily alkylated, acylated, or coupled to generate diverse N-substituted libraries. This contrasts with pre-substituted analogs (e.g., 3-bromo-4-methyl-N-[4-(methyl(phenyl)sulfamoyl)phenyl]benzamide, MW 459.4) that lack this synthetic versatility. Computational docking studies using the AHAS crystal structure complex, as described by Wang et al. (2006) for the broader substituted-N-[4-(phenylsulfamoyl)phenyl]benzamide series [2], could guide rational derivatization of the target compound for agrochemical or anti-infective applications.

Isomer-Specific Reference Standard for Analytical Method Development

Given the existence of the constitutional isomer N-(3-bromophenyl)-4-(methylsulfamoyl)benzamide (same molecular formula, different topology) [3], the target compound can serve as a distinct reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving isomeric sulfamoyl benzamide impurities. The different hydrogen bonding profile (primary vs. secondary sulfonamide) and regiochemistry of substitution provide measurable differences in chromatographic retention time and spectroscopic signatures. This application is particularly relevant for quality control laboratories supporting GMP synthesis of sulfamoyl benzamide derivatives.

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